molecular formula C21H22FNO4 B2793502 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid CAS No. 2349402-75-9

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid

Cat. No.: B2793502
CAS No.: 2349402-75-9
M. Wt: 371.408
InChI Key: ADWVMTICITYHRE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid is a synthetic compound used primarily in research settings. It is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often utilized in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the amino group can participate in further reactions, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
  • (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tert-butoxy)butanoic acid
  • (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid

Uniqueness

What sets (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid apart from similar compounds is the presence of the fluoro and methyl groups. These groups can influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoro-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4/c1-21(2,22)11-18(19(24)25)23-20(26)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWVMTICITYHRE-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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